molecular formula C11H24ClN5O3 B13534632 N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride

N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride

Cat. No.: B13534632
M. Wt: 309.79 g/mol
InChI Key: XGYXGGQRUNFSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride is an organic compound with a complex structure that includes azido, ethoxy, and butanamide groups. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery systems, where the compound targets specific biomolecules and facilitates their modification or delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride is unique due to its combination of azido, ethoxy, and butanamide groups, which confer specific reactivity and versatility in various applications. Its ability to form stable conjugates with biomolecules and therapeutic agents makes it particularly valuable in medicinal chemistry and drug delivery .

Biological Activity

N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features that facilitate various biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an azido group, which is known for its utility in bioconjugation and drug delivery systems. Its molecular formula is C14H24N4O3HClC_{14}H_{24}N_{4}O_{3}\cdot HCl with a molecular weight of approximately 320.83 g/mol. The azido group allows for click chemistry applications, enhancing the compound's versatility in biological settings.

Mechanisms of Biological Activity

  • Cell Signaling Modulation :
    • The compound has been shown to influence various cellular signaling pathways. For instance, it can modulate the activity of kinases involved in cell proliferation and survival.
    • Research indicates that it may inhibit pathways such as NF-κB, which is crucial in inflammation and cancer progression .
  • Bioconjugation :
    • The azido group serves as a reactive site for bioconjugation reactions, allowing for the attachment of biomolecules such as proteins and peptides to enhance targeting in therapeutic applications .
  • Drug Delivery Systems :
    • Its structure contributes to improved solubility and stability of therapeutic agents, making it suitable for formulating drug delivery systems aimed at complex diseases .

Case Study 1: Antitumor Activity

A study explored the antitumor potential of N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamide hydrochloride in vitro using various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting cytotoxic effects mediated through apoptosis pathways.

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Case Study 2: In Vivo Efficacy

In vivo studies conducted on murine models indicated that administration of the compound resulted in a notable decrease in tumor size compared to control groups. This effect was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.

Applications in Research

  • Glycobiology : The compound is utilized to study carbohydrate-protein interactions, which are essential for understanding cellular recognition processes .
  • Therapeutic Development : Its ability to act as a linker in bioconjugation makes it valuable for developing targeted therapies against various diseases, including cancer and autoimmune disorders .

Properties

Molecular Formula

C11H24ClN5O3

Molecular Weight

309.79 g/mol

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-(methylamino)butanamide;hydrochloride

InChI

InChI=1S/C11H23N5O3.ClH/c1-13-4-2-3-11(17)14-5-7-18-9-10-19-8-6-15-16-12;/h13H,2-10H2,1H3,(H,14,17);1H

InChI Key

XGYXGGQRUNFSQU-UHFFFAOYSA-N

Canonical SMILES

CNCCCC(=O)NCCOCCOCCN=[N+]=[N-].Cl

Origin of Product

United States

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